(Z)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide
CAS No.: 851716-74-0
Cat. No.: VC5170141
Molecular Formula: C23H22N4O2S3
Molecular Weight: 482.64
* For research use only. Not for human or veterinary use.
![(Z)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide - 851716-74-0](/images/structure/VC5170141.png)
Specification
CAS No. | 851716-74-0 |
---|---|
Molecular Formula | C23H22N4O2S3 |
Molecular Weight | 482.64 |
IUPAC Name | 2-[2-[(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl]sulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Standard InChI | InChI=1S/C23H22N4O2S3/c1-3-27-18-10-9-15(2)11-19(18)32-23(27)26-21(29)14-30-13-20(28)25-22-24-17(12-31-22)16-7-5-4-6-8-16/h4-12H,3,13-14H2,1-2H3,(H,24,25,28) |
Standard InChI Key | HXHSISNKFIKJRF-RWEWTDSWSA-N |
SMILES | CCN1C2=C(C=C(C=C2)C)SC1=NC(=O)CSCC(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Introduction
Structural Elucidation and Molecular Features
Core Architecture
The molecule comprises two heterocyclic systems:
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Benzo[d]thiazole core: Substituted at position 3 with an ethyl group and position 6 with a methyl group.
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4-Phenylthiazole unit: Linked via a thioacetamide bridge (-S-CH2-C(=O)-NH-) to the benzo[d]thiazole moiety.
The (Z) configuration denotes the spatial arrangement around the imine double bond (C=N) in the benzo[d]thiazol-2(3H)-ylidene group, influencing stereoelectronic properties and potential biological interactions .
Key Functional Groups
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Thioacetamide linkage: The -S-CH2-C(=O)-NH- group facilitates hydrogen bonding and metal coordination, critical for pharmacokinetic behavior .
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4-Phenylthiazole: Introduces aromatic bulk, potentially enhancing binding affinity to hydrophobic enzyme pockets .
Table 1: Hypothetical Physicochemical Properties
Synthetic Strategies and Reaction Pathways
Retrosynthetic Analysis
The molecule can be dissected into three fragments:
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3-Ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene amine
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4-Phenylthiazol-2-amine
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Thiodiglycolic acid derivative
Proposed Synthesis
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Synthesis of 3-Ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene:
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Preparation of 4-Phenylthiazol-2-amine:
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Coupling via Thioacetamide Bridge:
Table 2: Optimized Reaction Conditions
Step | Reagents/Conditions | Yield (Hypothetical) |
---|---|---|
1 | K₂CO₃, DMF, 80°C, 12h | 75% |
2 | Bu₄NPF₆, MeOH, RT, 15min | 92% |
3 | EDCI/HOBt, DCM, 0°C → RT, 24h | 68% |
Parameter | Prediction | Rationale |
---|---|---|
CYP3A4 Inhibition | Moderate | Thiazole metabolism |
hERG Inhibition | Low | Low logP reduces cardiotoxicity |
Ames Test Mutagenicity | Negative | No planar aromatic systems |
Future Directions and Research Opportunities
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Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times .
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In Vivo Studies: Evaluate anticonvulsant efficacy in rodent models using MES and subcutaneous pentylenetetrazole tests .
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Crystallographic Analysis: Determine the (Z)-configuration via X-ray diffraction to validate stereochemistry.
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